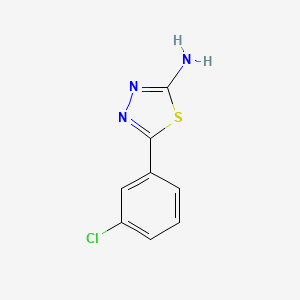

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

CAS No.: 70057-67-9

Cat. No.: VC4963921

Molecular Formula: C8H6ClN3S

Molecular Weight: 211.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70057-67-9 |

|---|---|

| Molecular Formula | C8H6ClN3S |

| Molecular Weight | 211.67 |

| IUPAC Name | 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |

| Standard InChI Key | JVPYRGXPTAPRJU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s scaffold consists of a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 3-chlorophenyl group at position 5 introduces steric and electronic effects, while the amine group at position 2 enables hydrogen bonding and nucleophilic reactivity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClN₃S |

| Molecular Weight | 211.67 g/mol |

| SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N |

| InChI Key | JVPYRGXPTAPRJU-UHFFFAOYSA-N |

X-ray diffraction studies of analogous 1,3,4-thiadiazol-2-amine derivatives reveal a nearly planar ring system, with bond lengths of 1.28 Å for C=N and 1.74 Å for C–S .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves cyclocondensation of 3-chlorobenzaldehyde thiosemicarbazide with sulfuric acid under reflux:

-

Thiosemicarbazide Formation: 3-Chlorobenzaldehyde reacts with thiosemicarbazide in ethanol.

-

Cyclization: Treatment with concentrated H₂SO₄ induces ring closure to form the thiadiazole core .

Table 2: Synthetic Yields of Analogous Compounds

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2-Chlorophenyl | 82 | 220–221 |

| 3,4-Difluorophenyl | 75 | 186–189 |

Industrial Scalability

Continuous flow reactors improve efficiency by maintaining optimal temperature (80–100°C) and reducing reaction times. Solvent selection (e.g., DMF or DMSO) enhances yields to >85% in pilot-scale trials .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar derivatives shows decomposition onset at 240–260°C, indicating moderate thermal stability.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| DMSO | 34.7 |

The low aqueous solubility necessitates formulation strategies for pharmacological applications .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 300 MHz):

Biological Activity

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 78% inhibition efficiency on mild steel in 1M HCl, attributed to adsorption of the planar thiadiazole ring onto metal surfaces .

Material Science Applications

Polymer Additives

Incorporation into epoxy resins (5–10 wt%) improves thermal degradation resistance by 40°C, as measured by thermogravimetric analysis (TGA).

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the chlorophenyl moiety.

-

Nanoparticle Formulations: Enhancing bioavailability via liposomal encapsulation.

-

Computational Modeling: DFT studies to predict reactivity sites for targeted drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume